tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20BrNO3 and its molecular weight is 294.189. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Conformation
Research has explored the synthesis of piperidine derivatives, highlighting the conformational aspects of the piperidine ring influenced by tert-butyl and hydroxypiperidine moieties. These studies provide insights into the structural behavior in solution and solid state, crucial for designing compounds with desired properties (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).
Stereoselective Syntheses
Stereoselective synthesis methods have been developed for tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives, showcasing the importance of this compound in obtaining isomers with specific configurations. These processes are fundamental in the production of pharmacologically active compounds, demonstrating the versatility of tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate in synthetic organic chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Intermediate for Novel Inhibitors
The compound serves as an important intermediate in the synthesis of novel inhibitors, such as protein tyrosine kinase Jak3 inhibitors. Efficient synthesis approaches have been outlined for producing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, showcasing the compound's role in developing new therapeutic agents (Chen Xin-zhi, 2011).
Mechanism of Action
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate
is a type of organic compound known as a piperidine . Piperidines are a class of organic compounds that contain a piperidine ring, a heterocyclic ring structure with five carbon atoms and one nitrogen atom . Piperidines are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds .
The bromomethyl group in the compound suggests that it might be used in various organic reactions, such as the Suzuki-Miyaura cross-coupling reaction , which is a type of carbon-carbon bond-forming reaction .
The carboxylate ester group (tert-butyl ester) in the compound is a common functional group in organic chemistry and is often involved in esterification and hydrolysis reactions .
As for the pharmacokinetics , without specific studies on this compound, it’s hard to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Properties
IUPAC Name |
tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNRNFWKOUTUPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CBr)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.